



AT2R-IN-1 discovery and synthesis

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Compound of Interest		
Compound Name:	AT2R-IN-1	
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An In-Depth Technical Guide on the Discovery and Synthesis of a Potent and Selective Angiotensin II Type 2 Receptor Agonist

Introduction

The Angiotensin II Type 2 receptor (AT2R), a G protein-coupled receptor, has emerged as a promising therapeutic target. Unlike the well-known Angiotensin II Type 1 receptor (AT1R) which mediates vasoconstriction and inflammation, the AT2R is associated with opposing effects, including vasodilation, anti-inflammatory responses, and tissue protection.[1][2][3] The development of selective AT2R agonists is a key area of research for potential treatments of cardiovascular diseases, neuropathic pain, and fibrotic disorders.[1][4][5] This technical guide focuses on the discovery, synthesis, and characterization of a representative non-peptide AT2R agonist, Compound 21 (C21), which has been instrumental in elucidating the therapeutic potential of AT2R activation.[1][5] While the specific designation "AT2R-IN-1" did not yield a publicly documented compound, C21 serves as a well-characterized paradigm for potent and selective non-peptide AT2R agonists.

Discovery and Rational Design

The discovery of selective non-peptide AT2R agonists like C21 was a significant breakthrough, as earlier research was limited by the lack of specific ligands.[1] The design strategy often involves creating molecules that mimic the binding of the endogenous ligand, Angiotensin II, to the AT2R while exhibiting high selectivity over the AT1R. The development of C21 and similar compounds stemmed from medicinal chemistry efforts to create drug-like molecules with favorable pharmacokinetic properties.[1][6]



Synthesis of a Representative AT2R Agonist (Compound 21)

The synthesis of C21, N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide, involves a multi-step process. The general synthetic outline, based on reported methodologies for similar compounds, is as follows.

Experimental Protocol: Synthesis of Compound 21

Step 1: Synthesis of the thiophene core

A suitable starting thiophene derivative is functionalized at the 2 and 5 positions. This typically involves reactions such as Friedel-Crafts acylation to introduce the isobutyl group and subsequent sulfonation or chlorosulfonylation to install the sulfonamide precursor at the 2-position.

Step 2: Introduction of the biphenyl-imidazole moiety

A Suzuki coupling reaction is commonly employed to connect the functionalized thiophene core with a boronic acid or ester derivative of the 4-(imidazol-1-ylmethyl)phenyl group. This step is crucial for establishing the key pharmacophore responsible for AT2R binding.

Step 3: Sulfonamide formation

The sulfonyl chloride on the thiophene ring is reacted with an appropriate amine to form the final sulfonamide.

Step 4: N-protection

The final step involves the protection of the sulfonamide nitrogen with a butyloxycarbonyl (Boc) group to yield Compound 21.

Note: The detailed reaction conditions, including solvents, temperatures, and catalysts, would be specified in the primary literature describing the synthesis.

Biological Characterization and Quantitative Data



The biological activity of AT2R agonists is characterized through a series of in vitro and in vivo assays to determine their binding affinity, selectivity, and functional efficacy.

Experimental Protocols: Biological Assays

- 1. Radioligand Binding Assay:
- Objective: To determine the binding affinity (Ki) of the compound for the AT2R and AT1R.
- Methodology: Cell membranes expressing either human AT1R or AT2R are incubated with a
 radiolabeled ligand (e.g., [125I]CGP-42112A for AT2R) and increasing concentrations of the
 test compound. The displacement of the radioligand is measured to calculate the inhibitory
 constant (Ki).[6]
- 2. Functional Neurite Outgrowth Assay:
- Objective: To assess the agonistic activity of the compound at the AT2R.
- Methodology: NG108-15 cells, which endogenously express AT2R, are treated with the test compound. AT2R activation induces neurite outgrowth, which can be quantified by microscopy. This assay confirms the compound's ability to activate the receptor and elicit a biological response.[7]
- 3. In Vivo Models:
- Objective: To evaluate the therapeutic potential of the compound in animal models of disease.
- Methodology: The compound is administered to animal models of conditions like myocardial infarction, renal fibrosis, or neuropathic pain.[5][8] Key parameters such as organ function, inflammatory markers, and pain response are measured to assess the in vivo efficacy.

Quantitative Data for Representative AT2R Agonists



Compound	AT2R Ki (nM)	AT1R Ki (nM)	Selectivity (AT1R/AT2R)	Functional Assay (Neurite Outgrowth)	Reference
Compound 21 (C21)	0.4	>10,000	>25,000	Agonist	[1]
AT2 receptor ligand-1	4.9	-	-	Ligand	[9]
AT2R antagonist 1	29 (antagonist)	-	-	Antagonist	[10]

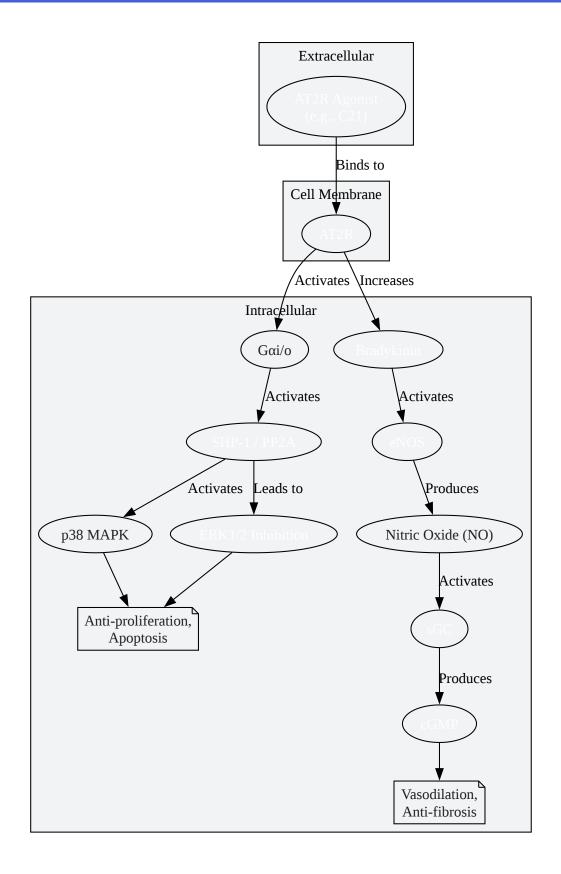
Signaling Pathways of AT2R Activation

Activation of the AT2R by an agonist like C21 triggers intracellular signaling cascades that are distinct from and often oppose those of the AT1R.[1][2][11]

Key Signaling Pathways

- Activation of Phosphatases: AT2R activation leads to the stimulation of protein phosphatases such as SHP-1 and PP2A. These phosphatases can dephosphorylate and inactivate key pro-inflammatory and pro-fibrotic signaling molecules like ERK1/2, thereby inhibiting cell growth and proliferation.[1]
- Bradykinin-Nitric Oxide-cGMP Pathway: AT2R stimulation can increase the production of bradykinin and nitric oxide (NO), leading to elevated levels of cyclic guanosine monophosphate (cGMP). This pathway contributes to the vasodilatory and anti-fibrotic effects of AT2R activation.[1]





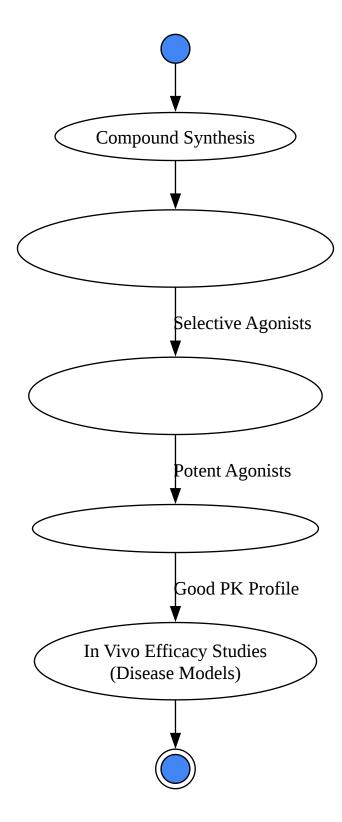
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AT2R Signaling Pathway



Experimental Workflow for AT2R Agonist Evaluation

The evaluation of a novel AT2R agonist follows a structured workflow from initial screening to in vivo validation.





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AT2R Agonist Evaluation Workflow

Conclusion

The discovery and development of selective AT2R agonists like Compound 21 have significantly advanced our understanding of the protective arm of the renin-angiotensin system. This technical guide provides a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of these promising therapeutic agents. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals in the field. Further exploration of the diverse signaling pathways and therapeutic applications of AT2R agonists holds great promise for the development of novel treatments for a range of debilitating diseases.

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